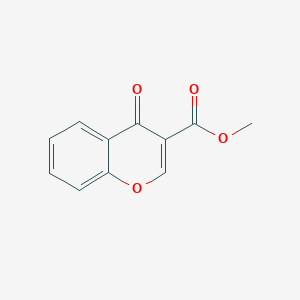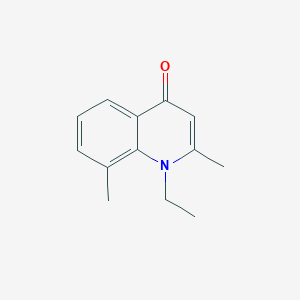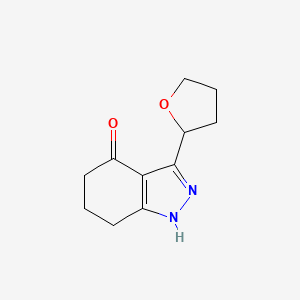![molecular formula C7H5Cl2N3 B11899570 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)
4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 2 on the pyrrolo[3,2-d]pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. For instance, the reaction of 2,4-dichloro-5-methylpyrimidine with suitable amines under microwave irradiation can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Research: It has been investigated for its cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family:
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: This compound differs by the position of the chlorine atoms and the presence of a methyl group at position 5.
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine: This compound includes a fluorine atom at position 7 instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C7H5Cl2N3 |
|---|---|
Molekulargewicht |
202.04 g/mol |
IUPAC-Name |
4,7-dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3 |
InChI-Schlüssel |
KQTHPVFZCBZLBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)

![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)



![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)



